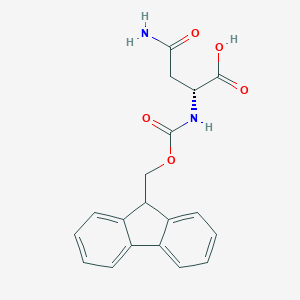

Fmoc-D-Asn-OH

Overview

Description

Fmoc-D-Asn-OH: N-(9-Fluorenylmethoxycarbonyl)-D-asparagine , is a derivative of the amino acid asparagine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of asparagine during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asn-OH typically involves the protection of the amino group of D-asparagine with the Fmoc group. This can be achieved by reacting D-asparagine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Asn-OH primarily undergoes reactions related to peptide synthesis. These include:

Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF.

Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptide fragments using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in DMF (20% solution) is commonly used for the removal of the Fmoc group.

Coupling Reactions: DIC and HOBt in DMF are frequently used for the coupling of this compound with other amino acids.

Major Products Formed: The major products formed from these reactions are peptides and peptide fragments, which are used in various biochemical and pharmaceutical applications .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-D-Asn-OH is primarily employed in solid-phase peptide synthesis. This method allows for the assembly of peptides on a solid support, facilitating the sequential addition of amino acids while minimizing side reactions. The Fmoc protection group provides stability during synthesis and can be easily removed under mild basic conditions.

Case Study : In a study on the total synthesis of daptomycin, this compound was utilized to achieve orthogonality with Boc-chemistry, allowing for the successful incorporation of various amino acids into the peptide chain . This approach demonstrated the compound's utility in synthesizing complex peptides with desired functionalities.

Drug Development

Peptide-Based Drug Design : this compound is integral to developing peptide-based therapeutics. Its incorporation into peptide sequences can enhance the stability and bioactivity of drugs, making it a valuable tool in pharmaceutical research.

Bioconjugation : The compound facilitates bioconjugation processes, where peptides are attached to other biomolecules. This is essential for creating targeted therapies and diagnostic agents. For instance, its use in conjugating peptides with antibodies has shown promise in improving therapeutic efficacy .

Neuroscience Research

This compound is also significant in neuroscience research, particularly in studying neuropeptides that influence brain function and behavior. Its role in synthesizing neuropeptide analogs allows researchers to explore their effects on neuronal signaling pathways.

Protein Engineering

In protein engineering, this compound aids in designing proteins with specific properties or functions. This application is crucial for developing novel biotechnological tools and therapeutic agents.

Mechanism of Action

The primary mechanism of action of Fmoc-D-Asn-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of D-asparagine during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Fmoc-L-Asn-OH: The L-enantiomer of Fmoc-D-Asn-OH, used similarly in peptide synthesis.

Fmoc-D-Asn(Trt)-OH: A trityl-protected derivative of this compound, offering additional protection for the side chain.

Fmoc-L-Asn((Ac)3-β-D-GlcNAc)-OH: A glycosylated derivative of Fmoc-L-Asn-OH, used in glycopeptide synthesis.

Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties to the peptides synthesized using this compound. The D-enantiomer can be used to study the effects of chirality on peptide function and stability .

Biological Activity

Fmoc-D-Asn-OH, or N-(9-Fluorenylmethoxycarbonyl)-D-asparagine, is a derivative of the amino acid D-asparagine that plays a significant role in peptide synthesis. The compound is characterized by its stability and ease of handling, making it a valuable building block in the field of synthetic biology and pharmaceutical research. This article explores the biological activity of this compound, its applications in peptide synthesis, and its potential therapeutic uses.

This compound is utilized primarily in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protecting group for the alpha-amino group of the asparagine residue. This allows for selective deprotection under basic conditions, facilitating further peptide bond formation. The D-stereoisomer form of asparagine is less common in nature but can exhibit unique biological properties that are advantageous in research applications .

Biological Activity

The biological activity of this compound and its derivatives has been investigated in various studies, highlighting their potential roles in drug discovery and development.

1. Peptide Synthesis and Stability

This compound is employed to synthesize D-peptides, which are known for their resistance to proteolysis. This characteristic makes them suitable candidates for therapeutic applications, including antibiotic development and enzyme inhibition. D-peptides have been shown to interact differently with biological targets compared to their L-counterparts, leading to distinct pharmacological profiles.

2. Therapeutic Applications

Research indicates that D-peptides synthesized from this compound have potential applications in treating various conditions due to their unique interactions with biological systems:

- Antimicrobial Activity : Studies have demonstrated that peptides containing D-asparagine exhibit antimicrobial properties. For instance, certain cyclic peptides synthesized using this compound showed significant activity against bacterial strains such as Bacillus subtilis, with minimal inhibitory concentrations (MIC) reported as low as 8 mg/mL .

- Enzyme Inhibition : D-peptides derived from this compound have been explored for their ability to inhibit specific enzymes, providing a pathway for developing new therapeutic agents targeting metabolic diseases.

Case Studies

Several case studies illustrate the efficacy of this compound in biological applications:

- Study on Antibiotic Synthesis : A recent study focused on synthesizing analogs of daptomycin using solid-phase strategies involving this compound. The synthesized peptides were evaluated for their biological activity, revealing that modifications at specific positions enhanced their antimicrobial efficacy .

- Peptide Interaction Studies : Research involving the synthesis of D-peptides utilizing this compound has shown that these peptides can selectively bind to receptors or enzymes, influencing cellular signaling pathways. This property is particularly useful in drug design where specificity is crucial .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal solubility and storage conditions for Fmoc-D-Asn-OH in peptide synthesis?

this compound exhibits limited solubility in aqueous buffers but dissolves in polar aprotic solvents like DMSO (100 mg/mL with sonication) . For long-term storage, keep aliquots at -80°C (stable for 6 months) or -20°C (stable for 1 month). Before use, warm to 37°C and sonicate to ensure homogeneity. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How should researchers handle this compound to ensure safety and purity?

Use nitrile gloves , lab coats, and eye protection to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. For purification, employ reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Purity (>98%) should be confirmed via HPLC and mass spectrometry .

Q. What coupling reagents are recommended for incorporating this compound into solid-phase peptide synthesis (SPPS)?

Use HOBt/DIC or Oxyma Pure/DIC for efficient coupling. Pre-activate the amino acid in DMF for 5 minutes before adding to the resin. Monitor coupling efficiency via Kaiser or chloranil tests. If incomplete, repeat coupling with fresh reagents .

Advanced Research Questions

Q. How can racemization of this compound be minimized during SPPS?

Racemization risks increase under basic conditions. To mitigate:

- Use low-temperature coupling (0–4°C) with DIC/HOAt.

- Limit piperidine deprotection cycles to ≤20% (v/v) and reduce exposure time to 2–5 minutes.

- Monitor optical rotation or chiral HPLC post-synthesis to confirm enantiomeric integrity .

Q. What strategies improve the incorporation of this compound in sterically hindered peptide sequences?

For challenging sequences (e.g., β-sheet motifs):

- Use double coupling with excess amino acid (3–5 equivalents).

- Substitute DMF with NMP to enhance solubility.

- Incorporate pseudoproline dipeptides to disrupt aggregation .

Q. How do side-chain protecting groups influence the stability of this compound in acidic cleavage conditions?

The unprotected side-chain amide of this compound is susceptible to acidolysis during TFA cleavage. To prevent side reactions (e.g., aspartimide formation):

- Use Trt (trityl) protection for the Asn side chain (e.g., Fmoc-D-Asn(Trt)-OH).

- Optimize cleavage cocktails with scavengers (e.g., 2.5% H₂O, 2.5% TIPS) to reduce degradation .

Q. What analytical techniques are critical for characterizing this compound-containing peptides?

- LC-MS/MS : Confirm molecular weight and sequence using electrospray ionization.

- ¹H/¹³C NMR : Verify stereochemistry and detect impurities (e.g., δ-lactam byproducts).

- Circular Dichroism (CD) : Assess secondary structure impact in D- vs. L-configured peptides .

Q. How can this compound be used to study chiral recognition in enzyme-substrate interactions?

Incorporate this compound into peptide substrates for proteases (e.g., caspases or aminopeptidases) to:

- Compare hydrolysis rates with L-Asn analogs via kinetic assays (e.g., FRET-based).

- Map active-site stereoselectivity using X-ray crystallography or molecular docking .

Q. Methodological Best Practices

- Quality Control : Always validate batches of this compound via COA (Certificate of Analysis) for purity and chiral integrity .

- Scale-Up : For multi-gram syntheses, use automated SPPS systems with in-line UV monitoring to track coupling efficiency .

- Troubleshooting : If aggregation occurs during SPPS, add chaotropic agents (e.g., 6 M guanidine HCl) to the resin slurry .

Properties

IUPAC Name |

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGBZNJSGOBFOV-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426317 | |

| Record name | Fmoc-D-Asn-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-39-7 | |

| Record name | Fmoc-D-Asn-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.